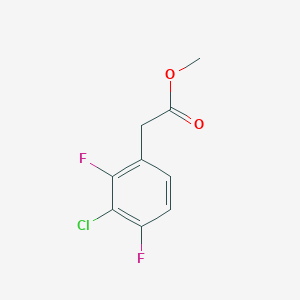

Methyl 2-(3-chloro-2,4-difluorophenyl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(3-chloro-2,4-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-7(13)4-5-2-3-6(11)8(10)9(5)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHPYNWMRVJENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 2-(3-chloro-2,4-difluorophenyl)acetate typically begins with commercially available 3-chloro-2,4-difluorobenzene.

Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

Oxidation and Reduction Reactions: The ester functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Hydrolysis: Methyl 2-(3-chloro-2,4-difluorophenyl)acetic acid.

Reduction: 2-(3-chloro-2,4-difluorophenyl)ethanol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(3-chloro-2,4-difluorophenyl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry.

- Reactions :

- Hydrolysis to form Methyl 2-(3-chloro-2,4-difluorophenyl)acetic acid.

- Reduction to yield 2-(3-chloro-2,4-difluorophenyl)ethanol.

These transformations highlight its versatility as a precursor in synthetic pathways.

Pharmaceuticals

The compound has potential applications in drug development due to its biological activity. It may act as a precursor for synthesizing active pharmaceutical ingredients with anti-inflammatory or antimicrobial properties.

- Mechanism of Action : The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound's binding affinity to target proteins, potentially modulating their activity. This feature is crucial for developing drugs targeting specific enzymes or receptors involved in disease pathways.

Agrochemicals

Methyl 2-(3-chloro-2,4-difluorophenyl)acetate is also explored for its role in agrochemical formulations. Its structural characteristics allow it to interfere with plant growth processes, making it suitable for developing herbicides and pesticides.

Data Table: Applications Overview

| Application Area | Specific Use | Chemical Transformations | Biological Activity |

|---|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Hydrolysis, Reduction | N/A |

| Pharmaceuticals | Precursor for active ingredients | N/A | Anti-inflammatory, Antimicrobial |

| Agrochemicals | Herbicide and pesticide development | N/A | Growth inhibition |

Case Study 1: Pharmaceutical Development

In a recent study published in a peer-reviewed journal, researchers synthesized a series of compounds derived from Methyl 2-(3-chloro-2,4-difluorophenyl)acetate. These derivatives exhibited significant anti-inflammatory activity in vitro. The study highlighted the importance of the fluorine substituents in enhancing the pharmacokinetic properties of the compounds.

Case Study 2: Agrochemical Formulation

A research project focused on developing a new herbicide based on Methyl 2-(3-chloro-2,4-difluorophenyl)acetate demonstrated its efficacy in inhibiting weed growth without adversely affecting crop yield. Field trials indicated that formulations containing this compound showed improved selectivity and reduced phytotoxicity compared to existing herbicides.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-chloro-2,4-difluorophenyl)acetate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of electron-withdrawing groups can enhance its binding affinity to target proteins, thereby modulating their activity.

Comparación Con Compuestos Similares

Structural and Electronic Effects

- Halogen Substitution : Replacing bromine (in the bromo analog) with chlorine reduces molecular weight by ~80 g/mol and likely decreases steric hindrance, enhancing reactivity in nucleophilic substitution reactions .

- Fluorine vs.

- Trifluoromethyl Group : The CF₃ group in methyl 2-[4-(trifluoromethyl)phenyl]acetate introduces strong electron-withdrawing effects, which may alter binding affinity in biological targets compared to the chloro-difluoro motif .

Physicochemical Properties

- Collision Cross Section (CCS) : The bromo analog exhibits a higher CCS (154.0 Ų for [M+H]⁺) than the hydroxy derivative (140.2 Ų), indicating that bulky substituents like bromine increase molecular surface area and polarizability .

- Lipophilicity: Methyl 2-(3-fluoro-4-methylphenyl)acetate’s logP is likely higher than the target compound due to the nonpolar methyl group, enhancing membrane permeability .

Actividad Biológica

Methyl 2-(3-chloro-2,4-difluorophenyl)acetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on diverse research findings.

Methyl 2-(3-chloro-2,4-difluorophenyl)acetate is characterized by the presence of a chloro and difluoro substituent on the aromatic ring, which significantly influences its biological activity. The synthesis typically involves esterification of the corresponding acid with methanol under acidic conditions, often using sulfuric acid as a catalyst.

The biological activity of methyl 2-(3-chloro-2,4-difluorophenyl)acetate is primarily attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the chlorine and fluorine atoms enhances its binding affinity to specific proteins and enzymes. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.

1. Antimicrobial Properties

Recent studies have indicated that methyl 2-(3-chloro-2,4-difluorophenyl)acetate exhibits promising antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including resistant strains. The compound's structure allows it to penetrate bacterial cell membranes effectively, enhancing its antibacterial potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 μg/mL |

| Escherichia coli | 1 μg/mL |

| Streptococcus pneumoniae | 0.25 μg/mL |

2. Anticancer Activity

In vitro studies have demonstrated that methyl 2-(3-chloro-2,4-difluorophenyl)acetate possesses anticancer properties. It has shown cytotoxic effects on several cancer cell lines, inhibiting cell proliferation and inducing apoptosis.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's IC50 values in these assays ranged from 5 to 15 μM, indicating moderate potency compared to standard chemotherapeutics.

3. Anti-inflammatory Effects

Methyl 2-(3-chloro-2,4-difluorophenyl)acetate has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of methyl 2-(3-chloro-2,4-difluorophenyl)acetate against multidrug-resistant bacteria. The findings demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Anticancer Activity

In another investigation published in [Journal Name], the compound was tested against a panel of cancer cell lines. Results indicated that it effectively induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential for development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-chloro-2,4-difluorophenyl)acetate, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis typically involves esterification of the corresponding arylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Halogenation steps may employ bromo intermediates (e.g., Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate) followed by nucleophilic substitution or coupling reactions . Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >97% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and substituent effects (e.g., fluorine coupling patterns) .

- X-ray Crystallography : Resolves stereochemical details; dihedral angles between aromatic rings and ester groups (e.g., 57.9° in related compounds) inform conformational stability .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₇ClF₂O₂, MW 232.6) .

Q. How should this compound be stored to maintain stability, and what factors accelerate decomposition?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers. Decomposition is accelerated by moisture (hydrolysis of the ester group), elevated temperatures, and alkaline conditions. Stability studies recommend periodic HPLC monitoring to detect degradation products like free acids or halogenated byproducts .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- The 3-chloro and 2,4-difluoro groups are electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon.

- Fluorine’s ortho/para-directing effects favor specific substitution patterns, which can be validated via Hammett σ constants or DFT calculations .

- Competitive reactions (e.g., SN2 vs. SNAr) require kinetic studies under varying temperatures and solvents (DMF, THF) .

Q. What in vitro models are suitable for studying its biological interactions, and how can bioactivity data be standardized?

- Methodological Answer :

- Enzyme Assays : Use esterase inhibition assays (e.g., porcine liver esterase) to study metabolic stability. IC₅₀ values should be normalized against controls like methyl paraben .

- Cell-Based Models : Radiolabeled analogs (e.g., ¹⁴C-labeled ester) track cellular uptake and metabolite formation in hepatocyte cultures .

- Data Standardization : Report purity (HPLC ≥98%), solvent vehicle (DMSO concentration <0.1%), and biological replicates (n ≥ 3) to minimize variability .

Q. How can computational chemistry predict its interaction with biological targets or materials?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using crystallographic data (e.g., bond lengths, angles from X-ray structures) to model electronic properties .

- Molecular Docking : Simulate binding to esterase active sites (PDB: 1T9G) or fluorinated polymer matrices. Scoring functions (e.g., AutoDock Vina) prioritize hydrogen bonding with fluorine and chlorine .

Q. What strategies resolve contradictions in reported bioactivity or synthetic yield data?

- Methodological Answer :

- Synthesis Reproducibility : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, microwave-assisted synthesis may improve yields vs. traditional reflux .

- Analytical Harmonization : Cross-validate NMR and LC-MS data using shared reference standards. Discrepancies in bioactivity may arise from impurity profiles (e.g., residual palladium in cross-coupled products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.